

5-Methylpiperazin-2-one molecular structure and stereochemistry

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Compound of Interest

Compound Name: 5-Methylpiperazin-2-one

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An In-Depth Technical Guide to **5-Methylpiperazin-2-one**: Molecular Structure and Stereochemical Considerations in Drug Discovery

Abstract

5-Methylpiperazin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the piperazine scaffold, a privileged structure in drug design, its utility is vast and varied.^[1] This guide provides a comprehensive technical overview of **5-methylpiperazin-2-one**, focusing on its fundamental molecular structure and, most critically, its stereochemistry. The presence of a chiral center at the C5 position imparts distinct three-dimensional properties to its enantiomers, which can lead to profound differences in pharmacological activity, metabolic profiles, and toxicity.^{[2][3]} We will detail its physicochemical properties, outline a validated protocol for its asymmetric synthesis, describe the analytical workflow for enantiomeric purity assessment, and discuss its application as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The Piperazin-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs and clinical candidates.^{[1][4]} Its prevalence is due to a combination of

favorable characteristics: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic properties, and its typical chair conformation can act as a rigid scaffold to orient pharmacophoric groups in a precise spatial arrangement.[5]

The piperazin-2-one core, a lactam derivative of piperazine, retains these advantages while introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing interactions with biological targets.[6] The introduction of a methyl group at the 5-position creates **5-methylpiperazin-2-one**, a chiral building block that allows for the exploration of stereospecific interactions, a critical aspect of modern drug design where single-enantiomer drugs are often preferred for their improved therapeutic index.[7]

Molecular Structure and Physicochemical Properties

5-Methylpiperazin-2-one possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group at the C5 carbon. This substitution at C5 renders the carbon a stereogenic center.

Core structure of 5-Methylpiperazin-2-one.

Table 1: Physicochemical Properties of 5-Methylpiperazin-2-one

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ N ₂ O	[8]
Molecular Weight	114.15 g/mol	[8][9]
IUPAC Name	5-methylpiperazin-2-one	[8]
CAS Number (Racemate)	907973-06-2	[8]
CAS Number ((S)-enantiomer)	1240583-20-3	[9][10]
CAS Number ((R)-enantiomer)	922178-61-8	[11]
XLogP3 (Predicted)	-0.7	[8]
Hydrogen Bond Donors	2	[9]
Hydrogen Bond Acceptors	2	[9]
SMILES (Racemate)	<chem>CC1CNC(=O)CN1</chem>	[8]
SMILES ((S)-enantiomer)	<chem>C[C@H]1CNC(=O)CN1</chem>	[9]

The Critical Role of Stereochemistry

Chirality is a fundamental property in pharmacology. Molecules that are non-superimposable mirror images of each other are called enantiomers.[12] While they have identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically.[13] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects.[7]

For **5-methylpiperazin-2-one**, the C5 carbon is bonded to four different groups (a hydrogen atom, a methyl group, the C6 methylene group, and the N1 nitrogen atom), making it a chiral center. This gives rise to two enantiomers: (R)-**5-methylpiperazin-2-one** and (S)-**5-methylpiperazin-2-one**. The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.

(R) and (S) enantiomers as non-superimposable mirror images.

The distinct spatial arrangement of the methyl group in each enantiomer is crucial. When incorporated into a larger drug molecule, this single stereocenter can dictate the overall conformation of the molecule, governing how it fits into a chiral binding pocket of a protein target.^[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of **5-methylpiperazin-2-one** is essential for modern drug discovery.

Asymmetric Synthesis of Enantiopure 5-Methylpiperazin-2-one

To ensure the development of a single-enantiomer drug, it is highly desirable to employ an asymmetric synthesis that selectively produces the desired enantiomer of the chiral building block. A common and effective strategy involves starting from a readily available chiral precursor, such as an amino acid. The following protocol is a representative method adapted from established procedures for synthesizing chiral piperazinones.^[14]

Experimental Protocol: Synthesis of (R)-5-Methylpiperazin-2-one

This synthesis proceeds in two main stages: 1) formation of a linear, protected precursor and 2) deprotection followed by intramolecular cyclization.

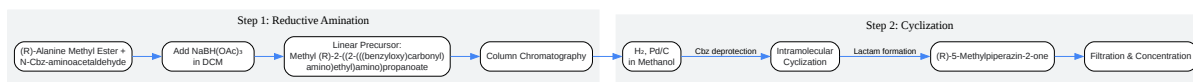
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

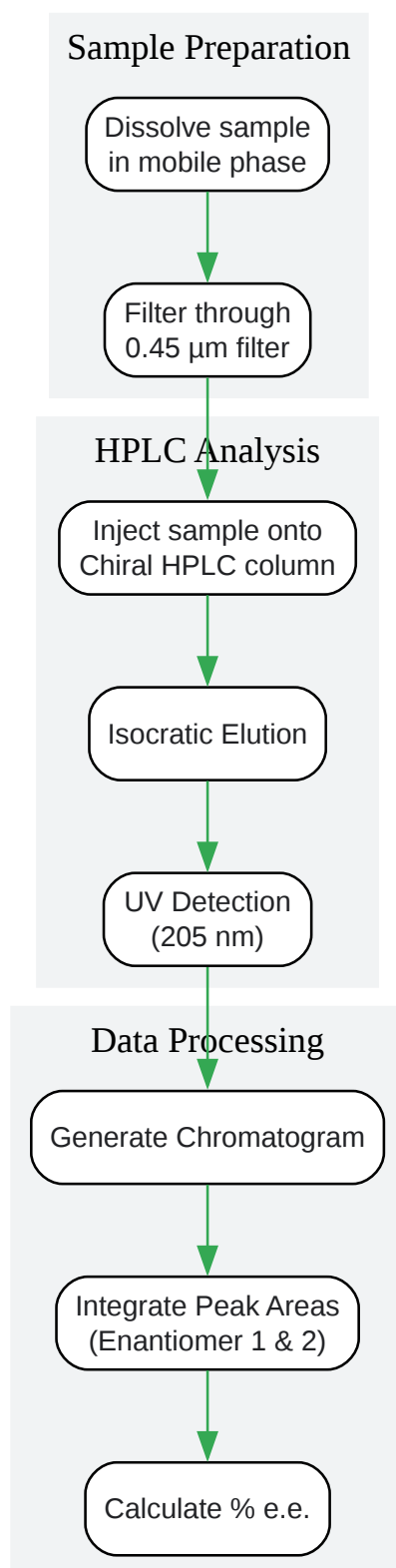
- Reactants: N-Cbz-aminoacetaldehyde, (R)-Alanine methyl ester hydrochloride, and a reducing agent (e.g., sodium triacetoxyborohydride).
- Procedure:
 - Dissolve (R)-Alanine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
 - Add a mild base, such as triethylamine (TEA), to neutralize the hydrochloride salt.
 - Add N-Cbz-aminoacetaldehyde to the solution.
 - Slowly add sodium triacetoxyborohydride in portions at room temperature and stir the mixture overnight. This performs a reductive amination to couple the two fragments.

- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield the linear precursor.

Step 2: Hydrogenolysis and Intramolecular Cyclization to (R)-5-Methylpiperazin-2-one

- Reactants: The purified product from Step 1, a catalyst (e.g., 10% Palladium on Carbon, Pd/C), and a hydrogen source.
- Procedure:
 - Dissolve the precursor in a protic solvent such as methanol or ethanol in a high-pressure reaction vessel.
 - Add the Pd/C catalyst (typically 10-20% by weight).
 - Pressurize the vessel with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture vigorously at room temperature overnight.^[14] The hydrogen gas will cleave the Cbz protecting group (hydrogenolysis).
 - The newly freed amine will then undergo a spontaneous intramolecular cyclization with the methyl ester, eliminating methanol and forming the stable six-membered lactam ring.
 - After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
 - Concentrate the filtrate under reduced pressure to obtain the crude (R)-5-methylpiperazin-2-one, which can be further purified if necessary.





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